molecular formula C14H11FO3 B1376440 2-Benzyloxy-6-fluorobenzoic acid CAS No. 941608-36-2

2-Benzyloxy-6-fluorobenzoic acid

Cat. No. B1376440
CAS RN: 941608-36-2
M. Wt: 246.23 g/mol
InChI Key: BLFXGZJNWASDMK-UHFFFAOYSA-N
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Description

“2-Benzyloxy-6-fluorobenzoic acid” is a chemical compound with the molecular formula C14H11FO3 . It is a derivative of benzoic acid, which is an aromatic organic compound . This compound has received increasing attention due to its favorable physico-chemical properties .


Synthesis Analysis

The synthesis of fluorobenzoic acids involves nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . An effective synthetic route for preparation of 2-chloro-6-fluorobenzoic acid has been described, which includes diazotization, fluorination, ammoxidation, and hydrolysis reactions .


Molecular Structure Analysis

The molecular structure of “2-Benzyloxy-6-fluorobenzoic acid” is characterized by the presence of a benzene ring with a benzyloxy group and a fluorine atom attached to it . The ortho fluoro- and chloro- substituted benzoic acids have been investigated using quantum chemical calculations performed within the density functional theory (DFT) formalism .


Chemical Reactions Analysis

The cis-dihydroxylation of arenes by Rieske dearomatizing dioxygenases (RDDs) represents a powerful tool for the production of chiral precursors in organic synthesis . The specific activity, specific carbon uptake, and regioselectivity of the dihydroxylation reaction were evaluated for a panel of monosubstituted benzoates .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Benzyloxy-6-fluorobenzoic acid” include a molecular weight of 246.23400, a density of 1.289±0.06 g/cm3 at 20 °C, and a boiling point of 381.2±27.0 °C at 760 mmHg .

Scientific Research Applications

Petrochemical Industry Tracers

2-Benzyloxy-6-fluorobenzoic acid: is utilized as a conservative tracer in the petrochemical industry. These tracers are substances added to fluids to indicate flow paths or patterns, especially in oil or gas formations to enhance hydrocarbon production. The fluorinated benzoic acids, including 2-Benzyloxy-6-fluorobenzoic acid , are preferred due to their favorable physico-chemical properties, such as stability under reservoir conditions, minimal partitioning into other phases, and no adsorption to rock material .

Geochemical Investigations

In geochemical studies, 2-Benzyloxy-6-fluorobenzoic acid serves as a tracer for understanding subsurface flow in reservoirs. Its ability to be detected at low concentrations makes it valuable for qualitative and quantitative evaluations of tracer response curves, which can provide insights into the velocity and behavior of fluid flow in geological formations .

Safety and Hazards

The safety data sheet for “2-Benzyloxy-6-fluorobenzoic acid” suggests that it should be handled with personal protective equipment and adequate ventilation. It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided .

Future Directions

Fluorinated benzoic acids, including “2-Benzyloxy-6-fluorobenzoic acid”, have received increasing attention as conservative tracers in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties . They are also considered environmentally acceptable alternatives to chlorinated compounds .

properties

IUPAC Name

2-fluoro-6-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-11-7-4-8-12(13(11)14(16)17)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFXGZJNWASDMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 7.3 g (21.7 mmol) of 2-benzyloxy-6-fluorobenzoic acid benzyl ester in 75 mL of methanol is added 20 mL of 1.0N NaOH. The mixture is stirred at 50° C. for 24 h. Another 10 mL of 1.0N NaOH is added and the mixture is stirred at RT for 18 h. The solvent is removed under reduced pressure and water is added to the residue. The solution is washed with MTBE and the aqueous phase is acidified with 1N HCl. The mixture is extracted with ethyl acetate (2×) and the organic solution is dried over sodium sulfate. The solvent is removed under reduced pressure to give the product as an oil: 1H NMR (CDCl3) δ 7.44-7.31 (m, 6H), 6.84-6.79 (m, 2H), 5.22 (s, 2H).
Name
2-benzyloxy-6-fluorobenzoic acid benzyl ester
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

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